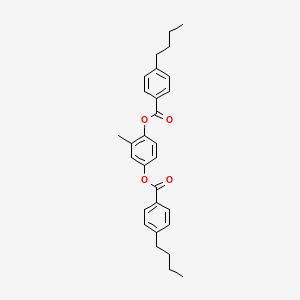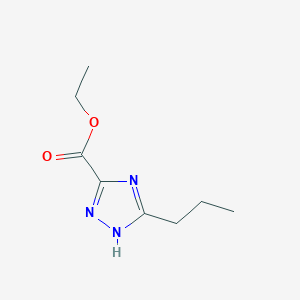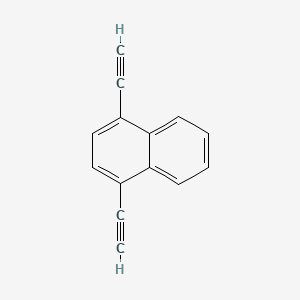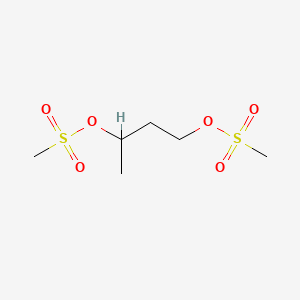![molecular formula C19H19N3O2 B3055536 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione CAS No. 6532-18-9](/img/structure/B3055536.png)
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione
Overview
Description
1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylpiperazine moiety, which is a piperazine ring substituted with a phenyl group. This unique combination of structural elements imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions. For example, the indole derivative can be reacted with 1-(4-phenylpiperazin-1-yl)methyl chloride in the presence of a base such as potassium carbonate.
Oxidation to Form the Dione: The final step involves the oxidation of the indole derivative to form the 2,3-dione. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinonoid structures, which may exhibit different chemical properties.
Reduction: Reduction of the dione can lead to the formation of dihydroindole derivatives, which may have distinct biological activities.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro compounds).
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: The compound has shown promise as a lead compound for the development of drugs targeting neurological disorders, such as Alzheimer’s disease and schizophrenia.
Industry: It may be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function in patients with Alzheimer’s disease. Additionally, the compound may interact with various receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurological processes.
Comparison with Similar Compounds
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione can be compared with other indole derivatives and phenylpiperazine compounds:
Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole core structure but differ in their substituents and biological activities.
Phenylpiperazine Compounds: Compounds like quetiapine and aripiprazole contain the phenylpiperazine moiety and are used as antipsychotic medications. The unique combination of the indole and phenylpiperazine structures in this compound imparts distinct pharmacological properties.
Properties
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-16-8-4-5-9-17(16)22(19(18)24)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXTGVNHPHAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344902 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6532-18-9 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)











